molecular formula C10H14S B7907318 2-(2,4-Dimethylphenyl)ethanethiol

2-(2,4-Dimethylphenyl)ethanethiol

Cat. No.: B7907318
M. Wt: 166.29 g/mol
InChI Key: GQEQABWZHUNGBH-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)ethanethiol is an organic compound with the molecular formula C10H14S It is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)ethanethiol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with ethylene sulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more cost-effective and scalable methods. One such method includes the catalytic hydrogenation of 2-(2,4-dimethylphenyl)ethanethioate, which is obtained from the esterification of 2,4-dimethylphenylacetic acid with thiol-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)ethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Corresponding hydrocarbons (R-CH2-CH3).

    Substitution: Alkyl or acyl derivatives of the original compound.

Scientific Research Applications

2-(2,4-Dimethylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting thiol-sensitive enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(2,4-Dimethylphenyl)ethanamine: Contains an amine group instead of a thiol group.

    2-(2,4-Dimethylphenyl)ethanoic acid: Features a carboxylic acid group instead of a thiol group.

Uniqueness

2-(2,4-Dimethylphenyl)ethanethiol is unique due to its thiol group, which imparts distinct reactivity and chemical properties. The presence of the thiol group allows it to participate in specific reactions, such as disulfide bond formation and nucleophilic substitution, which are not possible with its hydroxyl, amine, or carboxylic acid analogs.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEQABWZHUNGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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